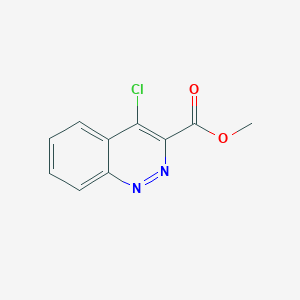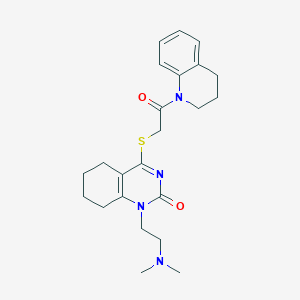
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C23H30N4O2S and its molecular weight is 426.58. The purity is usually 95%.
BenchChem offers high-quality 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
Research has been conducted on the synthesis and characterization of compounds related to the chemical structure . Studies include the development of methods for synthesizing dimethyl dicarbamates derived from tetrahydro-4-oxoquinazolines and dihydronaphth[1,2-d]oxazoles, demonstrating the molecule's potential as a precursor in chemical reactions (White & Baker, 1990). Additionally, the creation of new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives as antimicrobial agents further exemplifies the compound's utility in synthesizing biologically active molecules (El-zohry & Abd-Alla, 2007).
Biological Activities
Several studies highlight the antimicrobial, anticonvulsant, and anticancer activities of quinazolinone derivatives, indicating the potential of the chemical structure for therapeutic applications. For example, research on thioxoquinazolinone derivatives reveals significant antimicrobial and anticonvulsant activities, suggesting these compounds as potential leads for drug discovery (Rajasekaran, Rajamanickam, & Darlinquine, 2013). Similarly, studies on amino-substituted dihydroisoquinoline derivatives have shown potent antitumor activity, with specific derivatives exhibiting lower cardiotoxicity relative to cytotoxicity, highlighting the importance of structural modifications in enhancing therapeutic profiles (Sami et al., 1995).
Structural and Mechanistic Insights
Research involving crystal structure analysis and density functional theory (DFT) studies provides deep insights into the molecular conformation and electronic properties of quinazolinone derivatives. These studies are crucial for understanding the compound's interactions at the molecular level, which is vital for the design of molecules with desired biological activities (Filali Baba et al., 2019).
Anticancer Potential
Novel quinazolinone-based derivatives have been identified as potent inhibitors for key enzymes involved in cancer progression, such as VEGFR-2 and EGFR tyrosine kinases. The synthesis and characterization of these compounds have shown promising cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents (Riadi et al., 2021).
properties
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-25(2)14-15-27-20-12-6-4-10-18(20)22(24-23(27)29)30-16-21(28)26-13-7-9-17-8-3-5-11-19(17)26/h3,5,8,11H,4,6-7,9-10,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGQDLCRSHYPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2563009.png)

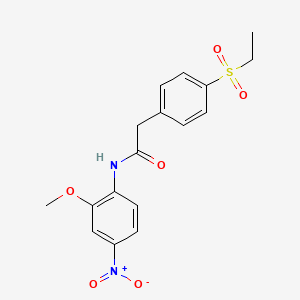
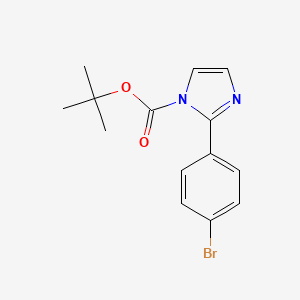

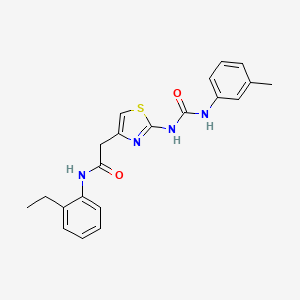
![3-(4-Nitrophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2563017.png)
![2-[2-[Cyano(ethyl)amino]ethyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2563019.png)
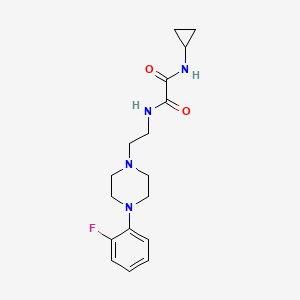
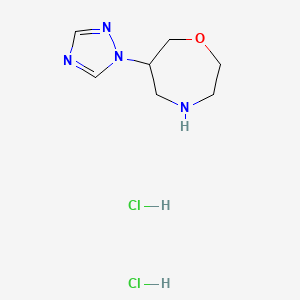

![4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine](/img/structure/B2563027.png)
